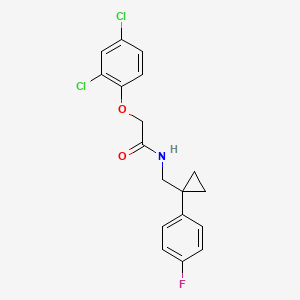

2-(2,4-dichlorophenoxy)-N-((1-(4-fluorophenyl)cyclopropyl)methyl)acetamide

Description

Properties

IUPAC Name |

2-(2,4-dichlorophenoxy)-N-[[1-(4-fluorophenyl)cyclopropyl]methyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16Cl2FNO2/c19-13-3-6-16(15(20)9-13)24-10-17(23)22-11-18(7-8-18)12-1-4-14(21)5-2-12/h1-6,9H,7-8,10-11H2,(H,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWVGYVIQXPXEPP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1(CNC(=O)COC2=C(C=C(C=C2)Cl)Cl)C3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16Cl2FNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-(2,4-dichlorophenoxy)-N-((1-(4-fluorophenyl)cyclopropyl)methyl)acetamide is a synthetic derivative that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that underline its significance in medicinal chemistry.

Chemical Structure

The chemical structure of the compound can be summarized as follows:

- Molecular Formula : CHClFNO\

- Molecular Weight : 343.22 g/mol

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

- Receptor Binding : The compound has shown affinity for sigma receptors, particularly σ1 receptors, which are implicated in pain modulation and neuroprotection. Its selectivity for σ1 over σ2 receptors enhances its therapeutic potential in pain management .

- Antimicrobial Activity : Preliminary studies indicate that similar compounds exhibit antibacterial and antifungal properties. The presence of the dichlorophenoxy group is critical for enhancing antimicrobial efficacy against Gram-positive and Gram-negative bacteria .

Biological Activity Data

A summary of the biological activities observed in various studies is presented in the table below:

Case Studies

- Pain Management : In a study involving the formalin test, the compound demonstrated significant antinociceptive effects, suggesting its potential use as an analgesic agent. The administration of varying doses resulted in a dose-dependent reduction in pain response .

- Antimicrobial Efficacy : A series of derivatives related to this compound were tested against a panel of microbial strains. It was found that compounds with similar structural motifs exhibited varying degrees of antibacterial activity, particularly against resistant strains .

- Structure-Activity Relationship (SAR) : Investigations into the SAR revealed that modifications to the phenyl and cyclopropyl groups significantly influenced biological activity. For instance, the introduction of electron-withdrawing groups enhanced receptor binding affinity and antimicrobial potency .

Comparison with Similar Compounds

Key Observations :

- Amide Substituent Flexibility : The target compound’s cyclopropylmethyl group introduces steric bulk compared to 27e’s direct cyclopropyl attachment. This may enhance binding pocket interactions in enzyme inhibition .

- Phenoxy Group Electronics: The 2,4-dichloro substitution (target, 27e, 27i) provides electron-withdrawing effects, contrasting with the methoxy group in ’s analog, which is electron-donating. This difference influences reactivity and lipophilicity .

- Synthesis Efficiency : Yields for cyclopropane-containing analogs (e.g., 27e: 83%) are higher than bulkier derivatives (e.g., 27k: 32%), suggesting cyclopropane’s synthetic feasibility .

Physicochemical Properties

- Melting Points : Cyclopropane-containing derivatives (e.g., 27e: 134–138°C) exhibit higher melting points than linear-chain analogs (e.g., 27g: 79–83°C), likely due to rigid, planar geometries enhancing crystallinity .

- Polarity (Rf Values) : The target compound’s Rf is predicted to align with 27e (0.66 in 1:1 Hexane:EtOAc), indicating moderate polarity suitable for chromatographic purification .

Key Observations :

- Pseudomonas Inhibition : Cyclopropane derivatives (e.g., 27e) show enhanced activity due to optimal steric complementarity with bacterial enzyme active sites. The target compound’s cyclopropylmethyl group may further modulate binding kinetics .

- Auxin Receptor Binding : Compound 533’s pyridinyl group enables π-π stacking with receptors, while the target’s fluorophenyl group may leverage hydrophobic interactions .

- Hydrogen Bonding : Chloro substituents (as in 24DMPCA) stabilize crystal packing via N–H⋯O bonds, suggesting similar intermolecular interactions in the target compound .

Q & A

Q. What are the optimal synthetic routes and conditions for preparing 2-(2,4-dichlorophenoxy)-N-((1-(4-fluorophenyl)cyclopropyl)methyl)acetamide?

- Methodological Answer : The compound can be synthesized via a multi-step coupling reaction. Begin with activating carboxylic acid derivatives (e.g., using TBTU as a coupling agent) in dry dichloromethane (DCM) at 0–5°C to minimize side reactions. Monitor progress via TLC (hexane:ethyl acetate, 9:3 v:v) and purify intermediates using acid-base extraction (e.g., 2.0 N HCl and 10% NaHCO₃ washes) . For cyclopropane-containing intermediates, ensure slow addition of reagents to avoid ring-opening side reactions.

Q. Which spectroscopic techniques are critical for characterizing intermediates and the final compound?

- Methodological Answer :

- 1H/13C NMR : Use DMSO-d₆ as the solvent to resolve aromatic protons and confirm cyclopropane geometry (e.g., coupling constants for cyclopropyl-CH₂ groups).

- Mass Spectrometry : High-resolution ESI-MS can verify molecular ion peaks and fragmentation patterns of acetamide derivatives.

- Elemental Analysis : Ensure purity (<0.5% deviation from theoretical values) .

- X-ray Crystallography : Single-crystal analysis resolves stereochemistry and confirms intramolecular interactions (e.g., C–H⋯O hydrogen bonds) .

Q. How can reaction efficiency be improved during amide bond formation?

- Methodological Answer : Optimize stoichiometry (e.g., 1:1.2 molar ratio of amine to activated ester) and use 2,6-lutidine as a base to suppress protonation of the nucleophile. Employ low temperatures (0–5°C) during coupling agent addition to reduce epimerization or hydrolysis .

Advanced Research Questions

Q. How can computational methods guide the design of derivatives with enhanced stability or bioactivity?

- Methodological Answer : Use quantum chemical calculations (e.g., DFT) to model reaction pathways and transition states. ICReDD’s approach combines reaction path searches with machine learning to predict optimal conditions (e.g., solvent polarity, temperature) and evaluate electronic effects of substituents (e.g., electron-withdrawing Cl/F groups) on reaction kinetics . Validate predictions via experimental screening (e.g., 10–20 parallel reactions) .

Q. What strategies resolve contradictions between crystallographic data and spectroscopic observations?

- Methodological Answer :

- Scenario : Discrepancy in nitro group orientation (X-ray vs. NMR).

- Resolution : Perform variable-temperature NMR to assess dynamic effects (e.g., ring puckering). Compare X-ray torsion angles (e.g., O1–N1–C3–C2 = -16.7°) with DFT-optimized geometries. If intramolecular H-bonding (e.g., C–H⋯O) is observed crystallographically, use NOESY to confirm proximity in solution .

Q. How can intermolecular interactions in the solid state inform formulation strategies?

- Methodological Answer : Analyze X-ray packing diagrams for dominant interactions (e.g., N–H⋯O chains along the c-axis). If hygroscopicity is observed (common with polar acetamides), modify crystallization solvents (e.g., switch from ethanol to acetonitrile) to disrupt H-bond networks. Use DSC/TGA to assess thermal stability linked to packing efficiency .

Q. What experimental controls are essential when scaling up reactions from milligram to gram scale?

- Methodological Answer :

- Process Control : Implement inline FTIR or PAT (Process Analytical Technology) to monitor key intermediates.

- Reactor Design : Use jacketed reactors for precise temperature control during exothermic steps (e.g., TBTU activation). Optimize mixing efficiency (e.g., Reynolds number >10,000) to avoid localized hot spots .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.